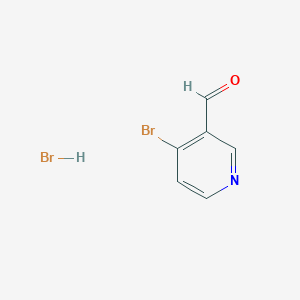

4-Bromonicotinaldehyde hydrobromide

Description

Properties

IUPAC Name |

4-bromopyridine-3-carbaldehyde;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQCVMOGZSGCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C=O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674900 | |

| Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-34-3 | |

| Record name | 3-Pyridinecarboxaldehyde, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyridine-3-carbaldehyde--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-Bromonicotinaldehyde hydrobromide

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromonicotinaldehyde Hydrobromide

Abstract

4-Bromonicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the dual reactivity of the aldehyde group, which is amenable to condensation and reductive amination reactions, and the bromo-substituted pyridine ring, which allows for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a robust synthetic methodology for obtaining 4-Bromonicotinaldehyde as its hydrobromide salt, ensuring stability and ease of handling. Furthermore, we detail a systematic characterization workflow, integrating spectroscopic and analytical techniques to unequivocally confirm the structure, identity, and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile intermediate.

Introduction and Strategic Importance

Halogenated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile scaffolds in the development of novel pharmaceuticals and functional materials.[1] 4-Bromonicotinaldehyde, in particular, offers strategic advantages. The electron-withdrawing nature of the pyridine nitrogen and the bromine substituent activates the aldehyde group for nucleophilic attack, while the carbon-bromine bond at the 4-position is a prime handle for introducing molecular complexity via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

This guide moves beyond a simple recitation of facts to explain the causality behind the chosen synthetic and analytical strategies. By presenting the target compound as its hydrobromide salt, we address the often-overlooked aspect of product stability and handling, as the basic pyridine nitrogen is protonated, reducing its volatility and potential for side reactions.

Physicochemical and Structural Data

A summary of the key identifiers and properties for 4-Bromonicotinaldehyde and its hydrobromide salt is presented below.

| Property | Value | Source(s) |

| Compound Name | This compound | [2][3] |

| Synonyms | 4-Bromo-3-formylpyridine hydrobromide | [3] |

| CAS Number | 1150271-34-3 | [2][4] |

| Molecular Formula | C₆H₅Br₂NO | [3][4] |

| Molecular Weight | 266.92 g/mol | [3][4] |

| Appearance | Expected to be an off-white to pale yellow solid | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [4] |

Synthesis Methodology: A Guided Approach

While various synthetic routes to brominated pyridines exist, a common and reliable strategy for producing 4-bromonicotinaldehyde involves the selective oxidation of the corresponding alcohol, (4-bromopyridin-3-yl)methanol. This precursor can be synthesized from commercially available starting materials. The final step involves treatment with hydrobromic acid to afford the stable hydrobromide salt.

Rationale for the Synthetic Strategy

The choice of a two-step oxidation/salt formation strategy is deliberate. Direct bromination of nicotinaldehyde often leads to a mixture of isomers and is difficult to control. Starting from the corresponding alcohol allows for a clean and high-yielding oxidation. Manganese dioxide (MnO₂) is selected as the oxidant due to its high chemoselectivity for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction that enhances the product's crystallinity and shelf-life.

Visualized Synthesis Workflow

The logical flow from the precursor alcohol to the final, purified salt is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(4-bromopyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Hydrobromic acid (48% aqueous solution)

-

Celite®

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

Step 1: Oxidation of (4-bromopyridin-3-yl)methanol

-

In a round-bottom flask, dissolve (4-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

-

To this stirring solution, add activated MnO₂ (10.0 eq) portion-wise. The reaction is exothermic and the mixture will turn black.

-

Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.

-

Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-Bromonicotinaldehyde as an oil or low-melting solid. This crude product is typically used directly in the next step without further purification.

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the crude 4-Bromonicotinaldehyde from the previous step in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

With vigorous stirring, add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise. A precipitate should form immediately.

-

Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to yield this compound.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are critical. A multi-technique approach is necessary for a self-validating characterization.

Visualized Characterization Workflow

The following diagram illustrates the logical flow for the analytical validation of the synthesized product.

Caption: Systematic workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following data are predicted based on the structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆

-

¹H NMR:

-

δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~9.0 ppm (s, 1H): Pyridine proton at C2 (adjacent to N).

-

δ ~8.8 ppm (d, 1H): Pyridine proton at C6.

-

δ ~8.1 ppm (d, 1H): Pyridine proton at C5.

-

A broad signal for the N-H proton of the hydrobromide salt may also be observed.

-

-

¹³C NMR:

-

δ ~192 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~155-125 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the bromine (C4) will be significantly shifted compared to the parent pyridine.

-

B. Infrared (IR) Spectroscopy Infrared spectroscopy is an excellent tool for identifying key functional groups.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2900-2700 | Aldehyde C-H stretch | Two weak bands |

| ~1710-1690 | Aldehyde C=O stretch | Strong, sharp |

| ~1600-1450 | Aromatic C=C/C=N stretch | Multiple bands |

| ~1100-1000 | C-Br stretch | Medium to strong |

C. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI), positive mode.

-

Expected Observation: The spectrum will not show the mass of the intact salt. Instead, it will show the mass of the protonated free base, [M+H]⁺.

-

Calculation for [M+H]⁺: The free base is C₆H₄BrNO (MW ≈ 186.01 g/mol ).[8][9] The [M+H]⁺ ion (C₆H₅BrNO⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br have ~50:50 natural abundance).

-

m/z ≈ 185.96 (for ⁷⁹Br)

-

m/z ≈ 187.96 (for ⁸¹Br)

-

These two peaks will have a relative intensity of approximately 1:1.

-

D. Elemental Analysis

-

Molecular Formula: C₆H₅Br₂NO

-

Theoretical Percentages:

-

%C: 26.99%

-

%H: 1.89%

-

%N: 5.25%

-

%Br: 59.87%

-

-

Validation: Experimental values should be within ±0.4% of the theoretical values to confirm high purity.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile starting material. Its value is analogous to other building blocks like 5-bromonicotinaldehyde, which is widely used in synthesizing diverse molecular libraries for biological screening.[1][10]

-

Multicomponent Reactions (MCRs): The aldehyde group can participate in one-pot reactions like the Ugi or Biginelli reactions, rapidly generating complex heterocyclic structures.[10] The bromopyridine moiety is a common feature in pharmacologically active compounds, and its inclusion can modulate biological activity.[10]

-

Cross-Coupling Reactions: The C-Br bond is a key site for modification. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to attach various aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for structure-activity relationship (SAR) studies during lead optimization.[1]

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-established scaffold in the design of kinase inhibitors used in oncology.[] The ability to functionalize both the 3- and 4-positions of the pyridine ring makes this reagent highly valuable for creating libraries of potential inhibitors.

Safety and Handling

-

Hazard Classification: The free aldehyde is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[12] The hydrobromide salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. By employing a selective oxidation followed by salt formation, the target compound can be obtained in a stable and pure form. The outlined characterization workflow, combining NMR, IR, MS, and elemental analysis, provides a self-validating system to ensure the material's quality and identity. The strategic importance of this building block in creating diverse chemical entities for drug discovery and materials science underscores the value of the robust methodologies presented herein.

References

- BLD Pharm. (n.d.). This compound.

- BLD Pharm. (n.d.). 4-Bromo-2-chloronicotinaldehyde hydrobromide.

- BLD Pharm. (n.d.). 4-Bromonicotinaldehyde.

- BenchChem. (2025). Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery.

- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinaldehyde.

- BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.

- Matrix Scientific. (n.d.). 4-Bromonicotinaldehyde.

- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde.

- ChemUniverse. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound.

- PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]

- 9. 154105-64-3 Cas No. | 4-Bromonicotinaldehyde | Matrix Scientific [matrixscientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromonicotinaldehyde Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromonicotinaldehyde hydrobromide is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—an aldehyde, a bromine atom, and a pyridinium salt—make it a valuable precursor for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Halogenated pyridines are a privileged structural motif in a vast array of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, as a trifunctional reagent, offers a unique combination of reactive sites. The aldehyde group is amenable to a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and serves as a handle for various cross-coupling reactions. The pyridinium hydrobromide salt enhances the compound's solubility in certain polar solvents and can influence its reactivity. These characteristics make this compound a valuable starting material for the construction of diverse molecular libraries for drug discovery programs.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 1150271-34-3 | [3][4] |

| Molecular Formula | C₆H₅Br₂NO | [3][4] |

| Molecular Weight | 266.92 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid (predicted) | - |

| Melting Point | Data not available. For the related compound 4-(bromoacetyl) pyridine hydrobromide, the melting point is 194-195 °C.[4] | - |

| Solubility | Soluble in water, methanol, ethanol, and DMSO (predicted based on its salt nature and related compounds).[5][6][7] | - |

| pKa | The pKa of the parent pyridine-4-carbaldehyde is 4.72. The pKa of the protonated pyridinium ion is expected to be in the acidic range.[8] | - |

Synthesis and Purification

The synthesis of this compound typically involves the bromination of a suitable nicotinic acid derivative followed by functional group manipulations and salt formation. A general synthetic approach is outlined below.

Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-Bromonicotinaldehyde

A common method for the synthesis of the free base, 4-Bromonicotinaldehyde, involves the oxidation of (4-bromopyridin-3-yl)methanol.

-

To a stirred solution of (4-bromopyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add an oxidizing agent like manganese dioxide (MnO₂) (5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent used for the reaction.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Bromonicotinaldehyde.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Formation of the Hydrobromide Salt

-

Dissolve the purified 4-Bromonicotinaldehyde in a minimal amount of a dry, non-polar solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid (HBr) in the same solvent (typically 1.1 equivalents) dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of the cold solvent.

-

Dry the product under vacuum to yield pure this compound.

Causality Behind Experimental Choices: The choice of manganese dioxide as the oxidizing agent is advantageous due to its mildness and ease of removal by filtration. The use of a non-polar solvent for the salt formation and washing minimizes the loss of the polar hydrobromide salt.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically downfield, around 10 ppm), and the aromatic protons on the pyridine ring. The protonation of the pyridine nitrogen will cause a downfield shift of the ring protons compared to the free base.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 190 ppm) and distinct signals for the carbons of the pyridine ring. The carbon atoms adjacent to the protonated nitrogen will experience a downfield shift.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretch of the pyridinium salt.

-

A C-Br stretching vibration, typically in the fingerprint region.[1]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation. The mass spectrum is expected to show the molecular ion peak for the 4-Bromonicotinaldehyde cation (m/z = 185 and 187 in a 1:1 ratio due to the bromine isotopes).[11][12]

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key functional components.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.

-

Aldol and Knoevenagel Condensations: Formation of new carbon-carbon bonds.

-

Oxidation: Conversion to the corresponding carboxylic acid.

-

Reduction: Conversion to the corresponding alcohol.

Reactions of the Bromine Atom

The bromine atom at the 4-position of the pyridine ring is a key site for molecular diversification:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the protonated pyridine ring and the aldehyde group activates the C4 position towards nucleophilic attack.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

Influence of the Pyridinium Salt

The pyridinium salt form can influence the reactivity of the molecule by:

-

Increasing the electrophilicity of the pyridine ring: This enhances its susceptibility to nucleophilic attack.

-

Altering solubility: This can be advantageous for certain reaction conditions.

-

Protecting the pyridine nitrogen: In some cases, the protonated form can prevent unwanted side reactions at the nitrogen atom.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its ability to undergo a diverse range of chemical transformations makes it a key starting material for the generation of compound libraries for high-throughput screening. While specific examples of its direct use in marketed drugs are not widely documented, its structural motifs are present in numerous biologically active molecules. The 4-bromopyridine core, for instance, is a feature in compounds targeting kinases, G-protein coupled receptors, and other important biological targets. The aldehyde function allows for the introduction of pharmacophoric groups that can modulate potency, selectivity, and pharmacokinetic properties.[13][14][15]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple avenues for synthetic elaboration, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the quest for novel therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this valuable chemical entity.

References

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supplementary Information: A mild and efficient cobalt-catalyzed aerobic oxidation of styrenes to acetophenones. The Royal Society of Chemistry.

-

Reachem. (2024, April 22). The role of Organic Chemistry in Pharmaceuticals. Retrieved from [Link]

-

Solubility of Things. (n.d.). Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromopyridine-3-carbaldehyde (C6H4BrNO). Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Bromopyridine 2-carboxaldehyde. Retrieved from [Link]

- Liu, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- NIST. (n.d.). Benzonitrile, 4-bromo-.

-

SpectraBase. (n.d.). 4-Bromo-3-nitrobenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Wang, Z., et al. (2018). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.

-

ResearchGate. (2010, August). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. toku-e.com [toku-e.com]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. PubChemLite - 4-bromopyridine-3-carbaldehyde (C6H4BrNO) [pubchemlite.lcsb.uni.lu]

- 12. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. The role of Organic Chemistry in Pharmaceuticals - Reachem [reachemchemicals.com]

- 15. chembk.com [chembk.com]

- 16. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]

The Strategic Intermediate: A Technical Guide to 4-Bromonicotinaldehyde Hydrobromide for Advanced Chemical Synthesis

For Immediate Release

A comprehensive technical guide on 4-Bromonicotinaldehyde hydrobromide (CAS No. 1150271-34-3), a pivotal intermediate in contemporary drug discovery and organic synthesis, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in authoritative scientific literature.

Core Compound Identification

This compound is a substituted pyridine derivative valued for its dual reactive sites: an electrophilic aldehyde group and a bromine-substituted aromatic ring amenable to cross-coupling reactions. These features make it a versatile building block for constructing complex molecular architectures.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Value | Source(s) |

| Compound Name | This compound | [1] |

| Synonyms | 4-Bromo-3-formylpyridine hydrobromide | [1] |

| CAS Number | 1150271-34-3 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Structure (SMILES) | O=Cc1c(Br)cc[nH+]c1.[Br-] | (protonated form) |

| Free Base CAS | 154105-64-3 (4-Bromonicotinaldehyde) | [][3] |

| Free Base Mol. Wt. | 186.01 g/mol | [4] |

Chemical Structure:

The structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position. In the hydrobromide salt form, the pyridine nitrogen is protonated, forming a pyridinium bromide salt.

Caption: Structure of this compound

Synthesis and Spectroscopic Data

While a specific, detailed synthesis for the hydrobromide salt is not widely published in peer-reviewed journals, its preparation can be logically inferred from the synthesis of its free base, 4-bromonicotinaldehyde, followed by salt formation. The synthesis of related brominated pyridine aldehydes often involves regioselective bromination of a suitable pyridine precursor, followed by introduction or modification of the formyl group.[5][6]

Hypothetical Synthesis Workflow:

A plausible synthetic route would involve the bromination of a protected nicotinaldehyde derivative or the formylation of a 4-bromopyridine precursor. Given the directing effects of the pyridine nitrogen and the aldehyde group, direct bromination of nicotinaldehyde would likely yield a mixture of products. A more controlled approach is often preferred.

Caption: Plausible Synthetic Pathway

Spectroscopic Characterization:

The structural identity of 4-bromonicotinaldehyde (the free base) is confirmed by NMR spectroscopy. While a full dataset for the hydrobromide is not publicly available, the data for the free base provides the core chemical shifts.

Table 2: Representative NMR Spectral Data for 4-Bromonicotinaldehyde (Free Base)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~10.1 | s | - | CHO |

| ~9.1 | s | - | H-2 (Py) | |

| ~8.9 | d | ~5.0 | H-6 (Py) | |

| ~7.8 | d | ~5.0 | H-5 (Py) | |

| ¹³C NMR | ~191 | s | - | C=O |

| ~153 | s | - | C-4 (Py, C-Br) | |

| ~151 | d | - | C-2 (Py) | |

| ~145 | d | - | C-6 (Py) | |

| ~135 | s | - | C-3 (Py, C-CHO) | |

| ~125 | d | - | C-5 (Py) | |

| Note: Predicted and collated data based on similar structures and supplier information.[4][7] Actual spectra should be run for confirmation. |

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

Reactions at the Aldehyde Group

The formyl group is a classic electrophile, readily participating in nucleophilic addition and condensation reactions.[8] This functionality is central to building molecular complexity.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride, NaBH₄) to yield substituted aminomethyl-pyridines. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments. A patent for Nrf2 regulators demonstrates this reaction, where 4-bromonicotinaldehyde is reacted with (R)-1-aminobutan-2-ol in the presence of NaBH₄ to form the corresponding secondary amine.[9]

-

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, (4-bromopyridin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[10] This alcohol can then be used in further synthetic transformations, such as ether or ester formation.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes, providing a route to extend carbon chains.

-

Condensation Reactions: It can participate in aldol or Knoevenagel-type condensations to form α,β-unsaturated systems.

Reactions at the C4-Bromine Position

The bromine atom on the electron-deficient pyridine ring is a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds. 4-Bromonicotinaldehyde can be coupled with various aryl or heteroaryl boronic acids or esters. For example, a patent for GPR120 agonists describes the Suzuki coupling of 4-bromonicotinaldehyde with (4-(1-cyanocyclopropyl)phenyl)boronic acid using a palladium catalyst to synthesize a more complex biaryl structure.[11]

-

Sonogashira Coupling: Enables the coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds by coupling with various amines.

-

Heck and Stille Couplings: Provide further avenues for C-C bond formation with alkenes and organostannanes, respectively.

Caption: Key Reaction Pathways

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available Safety Data Sheet (SDS) indicates the following hazards.

Table 3: GHS Hazard Information

| Hazard Code | Description | Precautionary Statements |

| H302 | Harmful if swallowed | P264, P270, P301+P312, P330 |

| H315 | Causes skin irritation | P280, P302+P352, P332+P313 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound serves as a high-value, bifunctional building block for synthetic and medicinal chemistry. Its aldehyde and bromopyridine moieties provide two distinct and highly useful reactive centers. The ability to perform nucleophilic additions and reductive aminations at the aldehyde, combined with the power of palladium-catalyzed cross-coupling at the C-Br bond, allows for the efficient and strategic construction of novel and complex molecules. This versatility has been demonstrated in the synthesis of potential therapeutic agents, cementing its role as a critical intermediate for drug discovery professionals.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Berr Chem. (n.d.). Product Catalog. Scribd. Available at: [Link]

-

Bloomin’ Brands. (n.d.). High Quality 4-Bromopyridine-3-Carbaldehyde Powder 154105-64-3. Available at: [Link]

- (WO2016202253A1) Nrf2 regulators. Google Patents.

- Li, Z., et al. (2020).

- Bioorganic & Medicinal Chemistry Letters. (2006).

- Università degli Studi di Pavia. (n.d.). 4H-Dewar.

- (US10227360B2) Compounds for use as GPR120 agonists. Google Patents.

- ChemMedChem. (2013). Design, Synthesis, and Structure–Activity Relationships of 3,4,5-Trisubstituted 4,5-Dihydro-1,2,4-oxadiazoles as TGR5 Agonists. 8, 1-15.

-

Organic Syntheses. (n.d.). 3. Available at: [Link]

- Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. M1296.

-

Stratech Scientific. (n.d.). 4-bromopyridine-3-carbaldehyde hydrobromide, min 97%, 1 gram. Available at: [Link]

-

Vihasibio Sciences PVT LTD. (n.d.). Product List. Scribd. Available at: [Link]

-

Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Available at: [Link]

- Tetrahedron Letters. (n.d.).

-

ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

- National Institutes of Health. (n.d.).

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

- ResearchGate. (n.d.).

- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.

- PubMed. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.

- National Institutes of Health. (n.d.).

-

Organic Syntheses. (n.d.). o-xylyl bromide. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. scribd.com [scribd.com]

- 4. 4-Bromopyridine-3-carboxaldehyde(154105-64-3) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]

- 10. 197007-87-7 | (4-Bromopyridin-3-yl)methanol | Bromides | Ambeed.com [ambeed.com]

- 11. US10227360B2 - Compounds for use as GPR120 agonists - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromonicotinaldehyde Hydrobromide

This guide provides a comprehensive analysis of the spectroscopic data of 4-Bromonicotinaldehyde Hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the molecular structure and purity of this compound. Our approach emphasizes the causal reasoning behind experimental choices and the self-validating nature of a multi-spectroscopic approach.

Introduction: The Significance of this compound

4-Bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry due to its utility as a building block for more complex molecules with potential therapeutic activities. The hydrobromide salt form is often preferred for its crystalline nature and enhanced stability, facilitating handling and storage.

Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques provide a powerful and non-destructive means to confirm the chemical identity, structure, and purity of this compound. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound (approximately 5-10 mg) was dissolved in 0.7 mL of deuterium oxide (D₂O). The choice of D₂O as a solvent is dictated by its ability to dissolve the polar hydrobromide salt and to exchange with the acidic N-H proton, rendering it invisible in the spectrum and thus simplifying the aromatic region. The spectrum was recorded on a 500 MHz spectrometer at 298 K.

Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | -CHO |

| 9.05 | s | 1H | H-2 |

| 8.89 | d, J=5.5 Hz | 1H | H-6 |

| 8.15 | d, J=5.5 Hz | 1H | H-5 |

Interpretation:

The ¹H NMR spectrum of 4-Bromonicotinaldehyde in its free base form would show signals for the three aromatic protons and the aldehyde proton. Upon protonation to form the hydrobromide salt, a significant downfield shift of the aromatic protons is observed. This is a direct consequence of the increased positive charge on the pyridine ring, which deshields the attached protons.[1]

-

Aldehyde Proton (9.98 ppm): The singlet at 9.98 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the strong electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (9.05, 8.89, 8.15 ppm): The three signals in the aromatic region confirm the trisubstituted pyridine ring. The proton at the 2-position (H-2) appears as a singlet at 9.05 ppm due to the absence of adjacent protons for coupling. The protons at the 6 and 5-positions (H-6 and H-5) appear as doublets at 8.89 and 8.15 ppm, respectively, with a coupling constant of 5.5 Hz, which is typical for ortho-coupling in a pyridine ring. The significant downfield shift of all aromatic protons compared to the free base is a clear indication of the protonation of the pyridine nitrogen.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum was acquired from the same sample solution used for ¹H NMR spectroscopy. A proton-decoupled sequence was used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

| Chemical Shift (ppm) | Assignment |

| 189.5 | -CHO |

| 155.1 | C-6 |

| 152.3 | C-2 |

| 140.8 | C-4 |

| 133.7 | C-3 |

| 128.9 | C-5 |

Interpretation:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

-

Carbonyl Carbon (189.5 ppm): The signal at 189.5 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons (128.9 - 155.1 ppm): Five distinct signals are observed in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The quaternary carbons (C-3 and C-4) are typically identified by their lower intensity in a standard ¹³C NMR spectrum. The chemical shifts are influenced by the substituents and the overall electron density of the ring. The deshielding effect of the protonated nitrogen and the bromine atom are evident in the downfield positions of the ring carbons.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol:

The IR spectrum was obtained using the KBr pellet method. A small amount of this compound was finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[4] KBr is used as it is transparent in the mid-IR region. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 (broad) | Medium | N-H⁺ stretching |

| 1710 | Strong | C=O stretching (aldehyde) |

| 1620, 1580, 1470 | Medium | C=C and C=N stretching (aromatic ring) |

| 1250 | Medium | C-H in-plane bending |

| 830 | Strong | C-H out-of-plane bending |

| 650 | Medium | C-Br stretching |

Interpretation:

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

-

N-H⁺ Stretching (3100-2800 cm⁻¹): The broad absorption in this region is a hallmark of the N-H⁺ stretching vibration in a pyridinium salt. The broadness is due to hydrogen bonding between the pyridinium cation and the bromide anion.[5][6][7]

-

C=O Stretching (1710 cm⁻¹): The strong, sharp peak at 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde functional group.

-

Aromatic Ring Vibrations (1620, 1580, 1470 cm⁻¹): These absorptions are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-Br Stretching (650 cm⁻¹): The absorption in the lower frequency region is attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.

Experimental Protocol:

The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and ionic compounds, as it typically produces the protonated molecular ion with minimal fragmentation.

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 186, 188 | 100, 98 | [M+H]⁺ (protonated 4-Bromonicotinaldehyde) |

| 157, 159 | 45, 44 | [M+H - CHO]⁺ |

| 107 | 30 | [M+H - Br]⁺ |

| 78 | 55 | [C₅H₄N]⁺ |

Interpretation:

The mass spectrum of this compound provides clear evidence for the structure of the organic cation. In the ESI source, the salt dissociates, and the organic cation is detected.

-

Molecular Ion Peak ([M+H]⁺ at m/z 186, 188): The base peak in the spectrum appears as a doublet at m/z 186 and 188 with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively). This confirms the molecular weight of the free base (4-Bromonicotinaldehyde) to be 185 g/mol .[8][9]

-

Fragmentation Pattern: The major fragmentation pathway involves the loss of the formyl radical (-CHO), resulting in the fragment ions at m/z 157 and 159. Other significant fragments arise from the loss of the bromine atom and further fragmentation of the pyridine ring.

Caption: Proposed fragmentation pathway for 4-Bromonicotinaldehyde in ESI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of the structure of this compound. The NMR data elucidate the precise arrangement of protons and carbons, with the downfield shifts in the ¹H spectrum confirming the protonation of the pyridine nitrogen. The IR spectrum identifies the key functional groups, notably the N-H⁺ of the pyridinium salt and the aldehyde C=O. Finally, the mass spectrum confirms the molecular weight of the organic cation and the presence of a bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic analysis is an essential component of quality control and assurance in the synthesis and application of this important chemical intermediate.

References

- Cook, D. (1961). Vibrational Spectra of Pyridinium Salts. Canadian Journal of Chemistry, 39(10), 2009-2023.

- ResearchGate. (2025).

- Canadian Science Publishing. (n.d.).

- Katcka, M., & Urbański, T. (1969). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 349-354.

- Ebara, T., et al. (2017). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 19(23), 15006-15016.

- Reddit. (2021). How to detect a HCl salt in organic compunds.

- BLD Pharm. (n.d.). 154105-64-3 | 4-Bromonicotinaldehyde.

- ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4) 13C NMR spectrum.

- PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant.

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 341-347.

- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- RACO. (n.d.).

- LPD Lab Services Ltd. (n.d.).

- IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explan

- Chemistry LibreTexts. (2023).

- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).

- Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.

- ChemicalBook. (n.d.). Pyridine hydrobromide (18820-82-1) 1H NMR spectrum.

- ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone...

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- PubMed. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ResearchGate. (n.d.). 15N NMR spectra of HP-pyridine as the free base (green) and fully...

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Bromonicotinaldehyde Hydrobromide in Common Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromonicotinaldehyde hydrobromide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, alongside practical methodologies for its determination.

Understanding the Molecule: this compound

This compound is an organic salt with the chemical formula C₆H₅Br₂NO.[1][2] Its structure consists of a pyridine ring substituted with a bromine atom and an aldehyde group. The presence of the hydrobromide salt significantly influences its physical and chemical properties, particularly its solubility.

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can participate in hydrogen bonding as an acceptor.

-

Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Bromine Atom: A halogen substituent that increases the molecular weight and can influence intermolecular interactions.

-

Hydrobromide Salt: The protonated pyridine nitrogen forms an ionic bond with a bromide anion. This salt form dramatically increases the polarity of the molecule compared to its free base form, 4-Bromonicotinaldehyde.[3][4]

The Cornerstone of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the primary determinant of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is governed by a balance of its ionic character and the organic nature of its core structure.

-

Polarity and Ionic Character: As a salt, this compound is highly polar. The ionic interaction between the protonated pyridinium cation and the bromide anion favors dissolution in polar solvents that can effectively solvate these ions.

-

Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding is crucial. Polar protic solvents, which can act as both hydrogen bond donors and acceptors, are predicted to be effective solvents. The nitrogen in the pyridine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors.

-

Dielectric Constant: Solvents with a high dielectric constant are better at insulating the opposing charges of the ions in the salt, thereby facilitating their separation and dissolution.[5]

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents have high polarity and can act as both hydrogen bond donors and acceptors, effectively solvating the pyridinium cation and bromide anion. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are highly polar and can solvate the cation well, but are less effective at solvating the anion compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The low polarity of these solvents cannot overcome the strong ionic and polar interactions within the this compound crystal lattice. |

Experimental Determination of Solubility: A Practical Guide

The following protocol provides a systematic approach to qualitatively and semi-quantitatively determine the solubility of this compound.

Materials and Equipment

-

This compound

-

A selection of common solvents (see Table 2)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Analytical balance

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the compound.

Caption: A stepwise workflow for the qualitative and semi-quantitative determination of solubility.

Step-by-Step Protocol

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing: Accurately weigh approximately 10 mg of this compound into each test tube.

-

Initial Solvent Addition: Add 0.1 mL of the respective solvent to each test tube.

-

Mixing: Vigorously shake or vortex the test tubes for 60 seconds to ensure thorough mixing.[6]

-

Observation: Observe each tube. If the solid has completely dissolved, the compound is considered "very soluble" (>100 mg/mL) in that solvent.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add an additional 0.9 mL of the solvent (for a total of 1.0 mL) and vortex again for 60 seconds. If the solid dissolves, it is "soluble" (10-100 mg/mL).

-

Further Dilution: If the solid still remains, add another 9.0 mL of the solvent (for a total of 10.0 mL) and vortex for 60 seconds. If it dissolves, it is "sparingly soluble" (1-10 mg/mL).

-

Insoluble: If the solid does not dissolve after the addition of 10.0 mL of solvent, it is considered "insoluble" (<1 mg/mL).

-

Record Results: Carefully record all observations in a laboratory notebook.

Properties of Common Solvents

The choice of solvent is critical in drug development for processes such as reaction chemistry, purification, and formulation. The following table provides key properties of common laboratory solvents to aid in selection and interpretation of solubility data.[7][8][9]

| Solvent | Formula | Class | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |

| Water | H₂O | Polar Protic | 1.000 | 80.1 | 100.0 |

| Methanol | CH₄O | Polar Protic | 0.762 | 32.7 | 64.7 |

| Ethanol | C₂H₆O | Polar Protic | 0.654 | 24.5 | 78.3 |

| Acetonitrile | C₂H₃N | Polar Aprotic | 0.460 | 37.5 | 81.6 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 0.444 | 46.7 | 189.0 |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.386 | 36.7 | 153.0 |

| Acetone | C₃H₆O | Polar Aprotic | 0.355 | 20.7 | 56.1 |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 0.309 | 9.1 | 39.6 |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.207 | 7.5 | 66.0 |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 0.228 | 6.0 | 77.1 |

| Diethyl Ether | C₄H₁₀O | Non-Polar | 0.117 | 4.3 | 34.6 |

| Toluene | C₇H₈ | Non-Polar | 0.099 | 2.4 | 110.6 |

| Hexane | C₆H₁₄ | Non-Polar | 0.009 | 1.9 | 69.0 |

Classification of Solvents

The classification of solvents is based on their polarity and hydrogen bonding capabilities. This classification is a useful tool for predicting solubility.

Caption: A hierarchical classification of common laboratory solvents.

Safety Considerations

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12] Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The solubility of this compound is primarily dictated by its ionic salt character, making it most soluble in polar protic solvents. This guide provides the theoretical framework and a practical, systematic methodology for researchers to determine its solubility in a range of common laboratory solvents. Understanding these solubility characteristics is a critical step in the successful design of synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solvent. (n.d.). In Wikipedia. Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Polarity of Solvents. (n.d.).

-

Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

-

This compound [P42379]. (n.d.). ChemUniverse. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.).

-

SAFETY DATA SHEET. (n.d.). Hill Brothers Chemical Company. Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

- Properties of Common Organic Solvents. (2022, September 8).

-

4-Bromopyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

Sources

- 1. 1150271-34-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

thermal stability and decomposition of 4-Bromonicotinaldehyde hydrobromide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromonicotinaldehyde Hydrobromide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related pyridine aldehydes and bromo-aromatic compounds to present a scientifically grounded projection of its thermal behavior. It outlines best practices for experimental analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), proposes potential decomposition pathways, and offers guidance on safe handling and storage. This guide is intended to equip researchers with the foundational knowledge to safely handle and characterize this compound.

Introduction: The Significance of this compound

4-Bromonicotinaldehyde and its hydrobromide salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of both an aldehyde and a bromine substituent provides versatile handles for further chemical modifications. The aldehyde group allows for the formation of imines, Schiff bases, and can be oxidized to a carboxylic acid or reduced to an alcohol. The bromo-group is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.

Understanding the thermal stability of this intermediate is paramount for safe handling, storage, and for the design of robust and scalable synthetic processes. Uncontrolled decomposition can lead to the generation of hazardous byproducts, loss of valuable material, and potential safety incidents in a laboratory or manufacturing setting. The hydrobromide salt form is often utilized to improve the stability and handling of the free base.

Physicochemical Properties and Storage

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [1][2] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| Appearance | Likely a solid (crystalline or powder) | Inferred |

| Purity | Typically ≥98% | [2] |

| Recommended Storage | Inert atmosphere, 2-8°C | [1] |

The recommended storage conditions of refrigeration under an inert atmosphere suggest that this compound may be sensitive to heat, light, and atmospheric oxygen or moisture.[1] Similar pyridine aldehydes are known to be light-sensitive and can change color upon exposure.[3]

Experimental Analysis of Thermal Stability

To rigorously assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and identifying distinct decomposition stages.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any volatile decomposition products.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point beyond the final decomposition temperature observed in TGA.

-

-

Data Analysis: Observe for endothermic peaks, which may indicate melting, and exothermic peaks, which are characteristic of decomposition.

Predicted Thermal Decomposition Profile

While specific experimental data is lacking, a hypothetical decomposition pathway can be proposed based on the structure of this compound.

Initial Decomposition Step: Loss of HBr

The hydrobromide salt is likely to be the first moiety to decompose. The initial mass loss observed in TGA may correspond to the loss of hydrogen bromide (HBr).

C₆H₄BrNO·HBr → C₆H₄BrNO + HBr

This initial step would result in a mass loss of approximately 30.3%.

Subsequent Decomposition of the Pyridine Ring

Following the loss of HBr, the resulting 4-Bromonicotinaldehyde molecule will undergo further degradation at higher temperatures. The decomposition of the pyridine ring is a complex process that can generate a variety of volatile and toxic products.[4][5]

-

Formation of Toxic Gases: In the event of a fire or uncontrolled thermal decomposition, hazardous combustion gases are likely to be released, including:

The presence of bromine in the molecule also raises the possibility of forming brominated organic compounds and potentially polybrominated dibenzofurans or dibenzodioxins under certain conditions, although this is less likely in a controlled laboratory setting.

Visualizing the Analytical Workflow and Decomposition

Caption: Hypothetical decomposition pathway.

Factors Influencing Thermal Stability

Several factors can impact the thermal stability of this compound:

-

Heating Rate: In TGA and DSC, higher heating rates can shift the apparent decomposition temperature to higher values.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.

-

Impurities: The presence of residual solvents or synthetic impurities can lower the onset of decomposition.

-

Physical Form: The crystallinity and particle size of the material can influence its thermal behavior.

Safe Handling and Emergency Procedures

Given the potential for the release of toxic gases upon decomposition, strict safety protocols must be followed when handling this compound, especially when heating the material.

-

Handling:

-

Always work in a well-ventilated fume hood. [4] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6] * Avoid inhalation of dust, vapors, or aerosols. * Keep away from heat, sparks, open flames, and other ignition sources. [5] * Ground and bond containers when transferring material to prevent static discharge. [6]* In Case of Fire:

-

Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. [4] * Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent exposure to hazardous combustion products. [4]* Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [3] * Do not allow the material to enter drains or waterways. [3]

-

Conclusion

References

-

Pyridine-2-carbaldehyde - Registration Dossier - ECHA. Available at: [Link]

-

This compound - ChemUniverse. Available at: [Link]

Sources

Introduction: The Strategic Value of a Bifunctional Heterocycle

An In-Depth Technical Guide to 4-Bromonicotinaldehyde Hydrobromide: A Keystone Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the efficiency of synthesis and the ability to rapidly generate diverse molecular scaffolds are paramount. Heterocyclic aldehydes, particularly those bearing functional handles for cross-coupling reactions, represent a class of building blocks that offer immense strategic value. This compound emerges as a prime example of such a reagent. Its structure uniquely combines a reactive aldehyde group with a bromo-substituted pyridine ring, providing two orthogonal points for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a senior application scientist's perspective on the properties, synthesis, reactivity, and strategic application of this versatile intermediate. We will delve into not just the "what" but the "why" of its utility, grounding our discussion in mechanistic principles and practical laboratory considerations.

Physicochemical and Structural Characteristics

This compound is the hydrobromide salt of 4-bromopyridine-3-carbaldehyde. The salt form is often preferred for its improved stability and handling characteristics compared to the free base. The protonation of the pyridine nitrogen atom modulates the electronic properties of the ring, which can influence its reactivity.

| Property | Value | Source |

| CAS Number | 1150271-34-3 | [1][2][3] |

| Molecular Formula | C₆H₄BrNO·HBr (or C₆H₅Br₂NO) | [1][3][4] |

| Molecular Weight | 266.92 g/mol | [1][3][4] |

| Purity | Typically ≥97-98% | [1][4] |

| Synonyms | 4-Bromo-3-formylpyridine hydrobromide, 4-bromopyridine-3-carbaldehyde hydrobromide | [4] |

| Related Free Base | 4-Bromonicotinaldehyde (CAS: 154105-64-3) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Expert Insight: The choice between using the hydrobromide salt or the free base is a critical first step in experimental design. The salt is generally more crystalline and less prone to air oxidation. However, the presence of HBr means the reaction medium will be acidic, or a base will be required to liberate the free pyridine. This is a crucial consideration for acid-sensitive substrates or catalysts. For instance, in a transition metal-catalyzed cross-coupling, the choice and stoichiometry of the base must account for the neutralization of the HBr salt in addition to its primary role in the catalytic cycle.

Caption: Structure and key identifiers of 4-Bromonicotinaldehyde.

Synthesis and Mechanistic Rationale

While specific preparations for this compound are not extensively detailed in readily available literature, a plausible and robust synthetic route can be extrapolated from established bromination methodologies for related heterocyclic systems. A common strategy involves the bromination of a suitable pyridine precursor, such as 4-acetylpyridine, followed by conversion to the desired aldehyde.

A particularly relevant method involves the use of N-Bromosuccinimide (NBS) as a brominating agent, which is known to be effective for the bromination of activated aromatic rings and is safer and easier to handle than elemental bromine.[6]

Proposed Synthetic Workflow:

-

Starting Material: 3-Formylpyridine (Nicotinaldehyde) or a protected version.

-

Key Transformation: Directed ortho-metalation followed by bromination, or electrophilic bromination of a more activated precursor.

-

Alternative: A more direct, albeit potentially lower-yielding, approach could involve the bromination of 4-chloronicotinaldehyde followed by a halogen exchange, or direct bromination of nicotinaldehyde under forcing conditions.

-

Salt Formation: Treatment of the resulting 4-Bromonicotinaldehyde free base with a solution of hydrogen bromide (e.g., HBr in acetic acid or an aprotic solvent system like HBr-DMPU) would yield the target hydrobromide salt.[7]

Caption: Orthogonal reactivity of this compound.

A. Aldehyde Group Transformations

The aldehyde is a versatile electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds.

-

Reductive Amination: This is arguably one of the most important reactions in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine/iminium ion intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield the corresponding amine. This is a robust and reliable method for late-stage functionalization.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to alkenes by reacting the aldehyde with phosphorus ylides. This is a key strategy for installing linkers or pharmacophoric elements with specific geometries.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromonicotinic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This unmasks a carboxylic acid group, another critical functional group for drug design (e.g., for salt formation or interaction with biological targets).

B. Carbon-Bromine Bond Transformations

The C-Br bond on the pyridine ring is a prime substrate for transition metal-catalyzed cross-coupling reactions. This allows for the construction of biaryl or aryl-heteroaryl structures, which are prevalent motifs in approved drugs.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. [8][9]This is a highly reliable and functional-group-tolerant reaction, making it a workhorse in drug discovery.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes. This introduces a rigid alkynyl linker, often used to probe the geometry of a binding pocket.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or alcohols to form C-N or C-O bonds, respectively. This is a powerful method for directly attaching key hydrogen-bond donors/acceptors to the pyridine core.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, self-validating methodology for a typical Suzuki coupling, illustrating the practical application of this compound.

Objective: To synthesize 4-(4-methoxyphenyl)nicotinaldehyde from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Catalyst Pre-formation (The "Why"): In a dry reaction vessel under an inert atmosphere (Argon), stir the Pd(OAc)₂ and PPh₃ in a portion of the dioxane for 15 minutes. This step allows for the in-situ formation of the active Pd(0)Lₙ catalyst, which is crucial for initiating the catalytic cycle. Using a pre-formed Pd(0) source is an alternative.

-